![molecular formula C17H21N3O3S B2429844 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097922-89-7](/img/structure/B2429844.png)
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a piperidine ring, which is a widely used structural motif in organic synthesis and medicinal chemistry, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and piperidine rings, the introduction of the sulfonyl group, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of such compounds involves the synthesis of novel heterocycles with potential antimicrobial properties. For instance, the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which involves the reaction with various reagents to produce compounds with potential antimicrobial activity, has been reported. These compounds were evaluated against a range of microbial agents, revealing that several derivatives exhibited antimicrobial activities surpassing those of reference drugs in some cases. This suggests a promising route for the development of new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002; Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Chemical Transformations
These compounds are also instrumental in various chemical transformations. For example, the formation of spirocyclic 3H-pyrazoles from reactions with methyl, phenyl, and p-tolyl phenylethynyl sulfones and their subsequent transformation under different conditions highlights their utility in creating structurally diverse and complex molecules. These transformations include thermal, acid-catalyzed, and photolytic processes, showcasing the versatility of these compounds in synthetic chemistry (V. Vasin, Yu. Yu. Masterova, V. V. Razin, N. Somov, 2014).
Anticancer Potential
The exploration of these compounds extends to evaluating their potential as anticancer agents. Specifically, the synthesis of sulfones with biologically active moieties and their evaluation against cancer cell lines indicate a promising direction for the development of novel anticancer therapies. The structural modifications and biological screening efforts are aimed at identifying compounds with effective anticancer activity, underscoring the relevance of these compounds in medicinal chemistry research (M. S. Bashandy, M. Al-Said, S. I. Al-Qasoumi, M. Ghorab, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-6-5-7-16(10-14)24(22,23)20-9-4-3-8-17(20)15-11-18-19(2)12-15/h5-7,10-12,17H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLCYTUBQXNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.